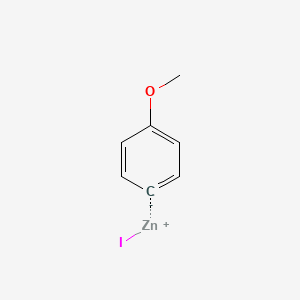

4-Methoxyphenylzinc iodide

描述

Significance of Organozinc Reagents in C-C Bond Formation Methodologies

Organozinc reagents are organometallic compounds that contain a carbon-zinc bond. wikipedia.org They are pivotal in organic synthesis for their role in forming new C-C bonds, a fundamental process in constructing the carbon skeletons of organic molecules. fishersci.ca The polarity of the metal-carbon bond makes organozinc halides, like 4-methoxyphenylzinc iodide, excellent sources of nucleophilic carbon atoms. fishersci.ca These nucleophiles can then react with electrophilic carbons to forge new C-C bonds, enabling the assembly of larger, more complex molecules from smaller precursors. fishersci.ca

Key reactions that highlight the importance of organozinc reagents in C-C bond formation include:

Negishi Coupling: A powerful reaction that couples an organic halide with an organozinc halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is versatile, accommodating a wide range of organic groups. wikipedia.orgwikipedia.org

Reformatsky Reaction: This reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. wikipedia.org

Simmons-Smith Reaction: Utilizes an organozinc carbenoid to convert alkenes into cyclopropanes. wikipedia.orgslideshare.net

Fukuyama Coupling: A coupling reaction between a thioester and an organozinc halide, catalyzed by palladium, to produce ketones. wikipedia.orgslideshare.net

Barbier Reaction: Similar to the Grignard reaction, it involves the reaction of an alkyl halide with a carbonyl compound in the presence of zinc metal. wikipedia.org A key advantage is that it can be performed as a one-pot process. wikipedia.org

The reactivity of organozinc reagents is generally lower than that of corresponding Grignard or organolithium reagents. wikipedia.org This reduced reactivity can be advantageous, as it allows for greater tolerance of other functional groups within the reacting molecules. fishersci.ca

Historical Context and Evolution of Arylzinc Halide Chemistry

The field of organometallic chemistry, and by extension organozinc chemistry, has a rich history dating back to the mid-19th century. In 1848, Edward Frankland synthesized the first organozinc compound, diethylzinc, by heating ethyl iodide with zinc metal. wikipedia.org This discovery was a landmark achievement that laid the groundwork for the theory of valence. digitellinc.com

Initially, the synthetic potential of organozinc compounds, with the exception of Reformatsky and Simmons-Smith reagents, was not widely recognized due to their relatively low reactivity and the lack of general preparation methods. organicreactions.org A significant breakthrough came with the discovery that the reactivity of organozinc reagents could be harnessed through transmetallation with transition metal complexes, particularly palladium. organicreactions.org This led to the development of powerful cross-coupling reactions, most notably the Negishi coupling, which was first reported in 1977 and earned Ei-ichi Negishi a share of the 2010 Nobel Prize in Chemistry. wikipedia.orgorganic-chemistry.org

The evolution of arylzinc halide chemistry has been marked by the development of more efficient and versatile methods for their preparation. Early methods often required highly reactive zinc, such as Rieke® Zinc, to directly react with aryl halides. sigmaaldrich.com More recent advancements have focused on the direct insertion of zinc into organic iodides and bromides, often facilitated by activating agents or specific reaction conditions, making the synthesis of functionalized arylzinc halides more accessible. mdpi.com

Unique Advantages of this compound in Functionalized Organic Synthesis

This compound offers several distinct advantages in the synthesis of functionalized organic molecules. The presence of the methoxy (B1213986) group on the phenyl ring plays a crucial role in its reactivity and selectivity.

One of the primary advantages is its high functional group tolerance. organic-chemistry.orgresearchgate.net Organozinc reagents, in general, are known for their chemoselectivity, and this compound is no exception. researchgate.net This means it can participate in coupling reactions without reacting with other sensitive functional groups present in the molecule, such as esters, nitriles, or ketones. organicreactions.orgnih.gov This attribute is highly valuable in the synthesis of complex, polyfunctional molecules, as it obviates the need for extensive use of protecting groups. organicreactions.org

The methoxy group, being an electron-donating group, can influence the reactivity of the organozinc reagent. Electron-rich arylzinc halides like this compound can be readily prepared and often exhibit good reactivity in cross-coupling reactions. mdpi.com For instance, it has been successfully employed in the Negishi acylative cross-coupling with cinnamoyl chlorides to synthesize chalcones. mdpi.com

Furthermore, the preparation of this compound can be achieved through direct insertion of zinc into 4-iodoanisole (B42571), a method that is both affordable and rapid for producing electron-rich arylzinc halides. mdpi.comuni-muenchen.de This accessibility makes it an attractive reagent for various synthetic applications.

Overview of Key Research Areas and Challenges

Current research involving this compound and related organozinc reagents is focused on expanding their synthetic utility and addressing existing challenges.

Key Research Areas:

Development of Novel Catalytic Systems: A significant area of research is the development of more efficient and robust catalysts for Negishi and other cross-coupling reactions involving organozinc reagents. organic-chemistry.org This includes exploring new ligands and palladium or nickel-based catalysts that can operate under milder conditions and with lower catalyst loadings. organic-chemistry.orgnih.gov

Flow Chemistry: The use of continuous flow technologies for the preparation and subsequent reaction of organozinc reagents is a growing field. researchgate.net Flow chemistry offers advantages in terms of safety, scalability, and control over reaction parameters. researchgate.net

Synthesis of Complex Molecules: this compound and other functionalized organozinc reagents are being increasingly utilized in the total synthesis of natural products and other complex organic molecules where high chemoselectivity is paramount. researchgate.net

Uncatalyzed and Alternative Metal-Catalyzed Couplings: While palladium and nickel are the most common catalysts, research is also exploring uncatalyzed cross-couplings and the use of other transition metals like cobalt or copper to mediate reactions of organozinc reagents. researchgate.net

Challenges:

Reagent Stability and Handling: Although generally more stable than their Grignard or organolithium counterparts, organozinc reagents can still be sensitive to air and moisture, often requiring inert atmosphere techniques for their preparation and use. wikipedia.org

Side Reactions: Homocoupling, where two organozinc molecules react with each other, can be a significant side reaction in some cross-coupling reactions. wikipedia.org Optimizing reaction conditions to minimize this and other unwanted side reactions remains an ongoing challenge. researchgate.net

Substrate Scope: While the scope of Negishi and other organozinc-mediated reactions is broad, certain substrate combinations can be challenging. For example, sterically hindered substrates may react sluggishly or not at all. mdpi.com Expanding the substrate scope to include more challenging and diverse partners is a continuous goal.

Mechanistic Understanding: A deeper understanding of the reaction mechanisms, including the role of additives and the nature of the active catalytic species, is crucial for the rational design of new and improved synthetic methods. wikipedia.org

Structure

3D Structure of Parent

属性

IUPAC Name |

iodozinc(1+);methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJFRVJNFBRNFW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=[C-]C=C1.[Zn+]I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IOZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparative Methodologies for 4 Methoxyphenylzinc Iodide and Analogous Arylzinc Species

Direct Insertion of Zinc into Substituted Aryl Iodides

The direct oxidative insertion of metallic zinc into the carbon-iodine bond of an aryl iodide is a common and straightforward method for the preparation of arylzinc iodide reagents. This process, however, is highly dependent on the reactivity of the zinc metal, which is often passivated by a layer of zinc oxide. Consequently, various activation procedures have been developed to enhance the efficiency of this transformation.

Optimization of Zinc Activation Procedures

Effective activation of zinc is crucial for the successful synthesis of arylzinc reagents. This typically involves methods to remove the passivating oxide layer and increase the surface area of the metal.

Several chemical reagents are employed to activate zinc metal. 1,2-Dibromoethane (B42909) is a widely used activating agent. It reacts with zinc to form zinc bromide and ethene, thereby exposing a fresh, unoxidized zinc surface. This method is effective but the carcinogenic nature of 1,2-dibromoethane is a significant drawback, particularly for large-scale applications.

Another effective strategy involves the use of additives that can facilitate the reaction. For instance, a catalytic amount of silver acetate (B1210297) has been shown to efficiently promote the direct insertion of zinc into aryl iodides, including those with electron-rich substituents. mdpi.com This silver-catalyzed method allows for rapid oxidative metalation under mild conditions.

Lithium chloride (LiCl) has also been identified as a crucial additive, particularly when conducting the reaction in ethereal solvents like tetrahydrofuran (B95107) (THF). nih.gov The role of LiCl is believed to be the solubilization of the initially formed organozinc species from the metal surface, thereby preventing passivation and allowing the reaction to proceed to completion. nih.govresearchgate.net This is achieved through the formation of a soluble arylzinc iodide-lithium chloride complex (ArZnI·LiCl).

The following table summarizes the effect of different activating agents and additives on the synthesis of arylzinc iodides.

| Aryl Iodide | Activating Agent/Additive | Solvent | Time (h) | Yield (%) |

| 4-Iodoanisole (B42571) | 1,2-Dibromoethane, TMSCl | THF | 12 | >95 |

| 4-Iodoanisole | AgOAc (cat.), TMSCl, TMEDA | DME | 0.5 | >95 |

| 4-Iodotoluene | LiCl | THF | 3 | >95 |

| 4-Iodobenzonitrile | LiCl | THF | 0.5 | >95 |

The choice of solvent significantly impacts the rate and efficiency of arylzinc iodide formation. Ethereal solvents such as tetrahydrofuran (THF) are commonly used, especially in the presence of lithium chloride, which aids in the solubilization of the organozinc reagent. nih.gov However, for less reactive aryl iodides, more polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC) can be beneficial. These solvents can enhance the reaction rate, likely by increasing the solubility of the organozinc intermediates and possibly by coordinating to the zinc surface to facilitate the insertion process. However, the high boiling points of DMF and DMAC can complicate product isolation and purification.

| Aryl Iodide | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | THF | LiCl | 25 | 3 | >95 |

| 4-Iodotoluene | DME | AgOAc (cat.) | 25 | 0.5 | >95 |

| Ethyl 4-iodobenzoate | DMAC | I2 (cat.) | 80 | 2 | 85-95 |

Influence of Substituents on Insertion Efficiency and Yield

The electronic nature of the substituents on the aryl iodide can have a pronounced effect on the efficiency of the zinc insertion reaction. Generally, aryl iodides bearing electron-withdrawing groups (EWGs) react more readily with zinc than those with electron-donating groups (EDGs). This is because EWGs increase the electrophilicity of the carbon atom attached to the iodine, facilitating the oxidative addition of zinc. For instance, the presence of ester, nitrile, or ketone functionalities can accelerate the reaction.

Conversely, electron-rich aryl iodides, such as 4-iodoanisole, can be more challenging to activate, often requiring longer reaction times or more potent activation methods. researchgate.net The silver-catalyzed protocol has shown particular promise for the efficient synthesis of electron-rich arylzinc iodides. mdpi.com

The table below illustrates the effect of substituents on the synthesis of various arylzinc iodides.

| Aryl Iodide | Substituent Type | Activating System | Solvent | Time (h) | Yield (%) |

| 4-Iodobenzonitrile | Electron-withdrawing | LiCl | THF | 0.5 | >95 |

| Methyl 4-iodobenzoate | Electron-withdrawing | LiCl | THF | 1 | >95 |

| 4-Iodotoluene | Electron-donating | LiCl | THF | 3 | >95 |

| 4-Iodoanisole | Electron-donating | AgOAc (cat.), TMEDA | DME | 0.5 | >95 |

| 4-Iodoaniline | Electron-donating | LiCl | THF | 5 | ~90 |

Practical Considerations for Scaled-Up Preparation

Transitioning the synthesis of arylzinc iodides from a laboratory to an industrial scale presents several challenges. The exothermic nature of the zinc insertion reaction requires careful temperature control to prevent runaway reactions, especially with highly reactive aryl iodides. The use of flammable solvents like THF also necessitates appropriate safety measures.

For large-scale production, the use of carcinogenic activators like 1,2-dibromoethane is highly undesirable. Therefore, alternative, safer activation methods are preferred. The development of continuous flow processes offers a promising solution for the scalable and safe synthesis of organozinc reagents. researchgate.netacs.org Flow reactors allow for better heat management, precise control over reaction parameters, and can minimize the handling of hazardous reagents. This approach can lead to higher yields and improved product quality on a larger scale. researchgate.net

Transmetalation Approaches for 4-Methoxyphenylzinc Iodide Synthesis

An alternative to the direct insertion of zinc is the transmetalation of a more reactive organometallic species with a zinc salt. This method is particularly useful when the direct insertion is sluggish or incompatible with certain functional groups. The most common precursors for transmetalation are organolithium and organomagnesium (Grignard) reagents.

The process typically involves the initial formation of the organolithium or Grignard reagent from the corresponding aryl halide. For this compound, this would involve the reaction of 4-bromoanisole (B123540) or 4-chloroanisole (B146269) with lithium metal or magnesium turnings, respectively. The resulting 4-methoxyphenyllithium or 4-methoxyphenylmagnesium bromide is then treated with a zinc halide, typically zinc chloride (ZnCl₂) or zinc iodide (ZnI₂), to afford the desired this compound.

From Corresponding Grignard Reagents

A prevalent and highly effective method for preparing arylzinc halides involves the transmetalation of an intermediate Grignard reagent with a zinc salt. This one-pot procedure is particularly advantageous as it leverages the well-established methods for Grignard reagent formation while mitigating their high reactivity through immediate conversion to the more chemoselective organozinc species. rsc.org

The process typically begins with the formation of an arylmagnesium halide from the corresponding aryl bromide or iodide. The subsequent addition of a zinc salt, most commonly zinc chloride (ZnCl₂), facilitates a rapid metal exchange. The presence of lithium chloride (LiCl) is often crucial, as it helps to solubilize the zinc salt and activate the magnesium, thereby promoting a smoother and more efficient reaction. researchgate.net For instance, the preparation of an arylzinc reagent from an aryl bromide can be achieved by the direct insertion of magnesium in the presence of both LiCl and ZnCl₂. nih.gov The intermediate arylmagnesium species is transmetalated in situ to the more stable arylzinc halide. thieme-connect.com This method is particularly valuable for substrates containing sensitive functional groups, such as esters, that would not survive the initial Grignard formation without immediate trapping. researchgate.net

Table 1: Examples of Arylzinc Reagent Formation via Grignard Intermediates

| Aryl Halide Precursor | Conditions | Resulting Arylzinc Reagent | Application Example | Ref |

|---|---|---|---|---|

| Ethyl 4-bromobenzoate (B14158574) | Mg, LiCl, ZnCl₂, THF, 25°C | Ethyl 4-(chlorozincio)benzoate | Copper-catalyzed acylation | nih.gov |

Transmetalation from Organolithium Precursors

Another fundamental route to arylzinc compounds is through the transmetalation of organolithium precursors. This method involves first generating an aryllithium species, typically through lithium-halogen exchange or deprotonation of an aromatic compound, followed by the addition of a zinc salt like ZnCl₂ or ZnBr₂. wikipedia.orguni-muenchen.de

The carbon-lithium bond is highly polarized, making organolithium reagents exceptionally strong bases and nucleophiles. While this high reactivity is useful, it also limits their functional group compatibility. uni-muenchen.de The conversion of the C-Li bond to a more covalent C-Zn bond significantly tempers this reactivity, yielding an organometallic reagent that is more stable and chemoselective. wikipedia.orguni-muenchen.de This exchange reaction is generally very fast and efficient. For example, aryllithium species generated via directed ortho metalation can be transmetalated to the corresponding arylzinc compound, which is less reactive and better tolerates subsequent coupling reactions with functionalized electrophiles. wikipedia.org

However, the primary limitation of this method is the functional group tolerance of the initial organolithium reagent itself, which must be prepared under very cold conditions and is incompatible with many electrophilic functional groups. uni-muenchen.de

Regioselectivity and Stereoselectivity in Transmetalation

Regioselectivity in the formation of arylzinc reagents is a critical consideration, particularly when dealing with polysubstituted or dihalogenated aromatic precursors. The choice of metal and reaction conditions can direct the metal insertion to a specific position. For instance, in certain di- or tribromoaryl derivatives, directing groups such as pivaloyloxy (-OPiv) or tosylate (-OTs) can orient a direct zinc insertion (using a Zn/LiCl system) to the ortho-position. In contrast, using a Mg/LiCl or a mixed Mg/LiCl/ZnCl₂ system on the same substrates often leads to regioselective insertion at the para carbon-bromine bond. researchgate.net

Stereoselectivity is also a key aspect, particularly in the subsequent reactions of the formed arylzinc reagents. The inherent reactivity of arylzinc compounds allows for highly diastereoselective additions to chiral substrates, such as sugar-derived aldehydes. In these cases, arylzinc reagents generated in situ can deliver the aryl group with high facial selectivity, leading to diastereoisomeric ratios exceeding 20:1. nih.gov Furthermore, chiral ligands can be employed in nickel-catalyzed cross-coupling reactions of arylzinc reagents with racemic secondary propargylic halides to achieve excellent enantioselectivity in the synthesis of enantioenriched alkynes. organic-chemistry.org

Functional Group Tolerance in the Preparation of Arylzinc Reagents

A defining advantage of organozinc chemistry is the exceptional tolerance of the carbon-zinc bond toward a vast array of functional groups. nih.govuni-muenchen.de This characteristic allows for the synthesis and manipulation of complex, polyfunctional molecules that would be inaccessible using more reactive organometallics.

Compatibility with Electron-Rich and Electron-Poor Moieties

The preparation of arylzinc reagents is compatible with aromatic rings bearing both electron-donating (electron-rich) and electron-withdrawing (electron-poor) substituents. This broad compatibility is crucial for the synthesis of a diverse range of substituted aromatic compounds.

Electron-Rich Moieties: Functional groups such as methoxy (B1213986) (-OMe) and dimethylamino (-NMe₂) are well-tolerated in the formation of arylzinc reagents, particularly through magnesium insertion facilitated by LiCl. researchgate.net

Electron-Poor Moieties: Aromatic rings substituted with electron-withdrawing groups like trifluoromethyl (-CF₃), fluoro (-F), and chloro (-Cl) are also compatible with these preparative methods. researchgate.net The presence of such groups can even facilitate direct zinc insertion in some cases. thieme-connect.com

This wide tolerance allows for the straightforward preparation of reagents like this compound (electron-rich) and 4-fluorophenylzinc chloride (electron-poor) for use in subsequent reactions. nih.govsigmaaldrich.com

Preservation of Labile Functional Groups (e.g., Esters, Nitriles, Ketones, Amines)

The mild reactivity of organozinc reagents is underscored by their compatibility with functional groups that are typically reactive toward Grignard or organolithium reagents. wikipedia.org

Esters: The ester functional group is well-preserved during the formation of arylzinc reagents, especially when using the in situ trapping method where an intermediate Grignard reagent is immediately transmetalated with a zinc salt. researchgate.netthieme-connect.com This allows for the direct conversion of aryl halides like ethyl 4-bromobenzoate into the corresponding arylzinc reagent without affecting the ester moiety. nih.gov

Nitriles: While the cyano group can sometimes lead to competitive reduction of the starting aryl halide, protocols have been developed that tolerate its presence. researchgate.net For example, a meta-cyano arylzinc reagent was successfully prepared via zinc insertion in the presence of LiCl and a cobalt catalyst, and subsequently used in a palladium-catalyzed cross-coupling reaction. thieme-connect.com

Ketones: The ketone group, which is highly susceptible to nucleophilic attack, can be preserved during the synthesis of organozinc reagents under specific conditions. researchgate.net This tolerance is significant as it avoids the need for protection-deprotection sequences. youtube.com For example, 4-iodoacetophenone can be converted to the corresponding zinc reagent under mild conditions. nih.gov

Amines: Primary and secondary amines are tolerated in the preparation and subsequent reactions of organozinc reagents. This has been demonstrated in the synthesis of substituted aminophenyl pyridines and in multicomponent reactions to form α-branched amines. nih.govnih.govbeilstein-journals.org

Table 2: Functional Group Tolerance in Arylzinc Synthesis

| Functional Group | Example Precursor | Method | Result | Ref |

|---|---|---|---|---|

| Ester | Methyl 4-bromobenzoate | Mg/LiCl/ZnCl₂ | Successful formation of the zinc reagent | nih.gov |

| Nitrile | 3-bromobenzonitrile | Zn/LiCl/CoCl₂/Xantphos | Successful formation of the zinc reagent | thieme-connect.com |

| Ketone | 4-iodoacetophenone | Zn/LiCl/In | Successful formation of the zinc reagent | nih.gov |

Fundamental Reactivity and Mechanistic Insights into 4 Methoxyphenylzinc Iodide Chemistry

General Reactivity Profile of Arylzinc Halides

Arylzinc halides, such as 4-methoxyphenylzinc iodide, are a class of organozinc compounds that have become indispensable in modern organic synthesis. Their reactivity is characterized by a moderate nucleophilicity and a high degree of functional group tolerance, which sets them apart from many other organometallic reagents. The nature of the carbon-zinc bond is key to understanding their chemical behavior. With carbon being more electronegative (2.55) than zinc (1.65), the C-Zn bond is polar covalent, rendering the carbon atom nucleophilic. wikipedia.org However, this bond is less polarized than in organomagnesium (Grignard) or organolithium reagents, leading to their reduced reactivity and enhanced selectivity. wikipedia.orglibretexts.orglibretexts.org

The utility of arylzinc halides is best understood when compared to other common organometallic nucleophiles. This comparison highlights their unique balance of reactivity and stability.

Grignard and Organolithium Reagents: These reagents are highly reactive due to the significant ionic character of their carbon-metal bonds. libretexts.orglibretexts.org This high reactivity, however, makes them less tolerant of sensitive functional groups such as esters, ketones, and nitriles, often leading to side reactions. sigmaaldrich.com Arylzinc halides, being less basic and less nucleophilic, exhibit superior chemoselectivity, allowing for their use in complex molecules without the need for protecting groups. sigmaaldrich.comnih.gov

Organoboron and Organotin Reagents: Organoboron (used in Suzuki-Miyaura coupling) and organotin (used in Stille coupling) compounds are known for their high stability and functional group tolerance. However, they are generally less reactive than organozinc reagents and often require harsher reaction conditions or specific activation methods. csbsju.edu The transmetalation step in Suzuki-Miyaura and Stille couplings can be slower compared to the Negishi coupling, which utilizes organozinc reagents. uni-muenchen.de

Table 1: Comparative Reactivity and Functional Group Tolerance of Organometallic Reagents

| Organometallic Reagent | General Formula | Relative Reactivity | Functional Group Tolerance | Common Coupling Reaction |

|---|---|---|---|---|

| Organolithium | R-Li | Very High | Low | Various |

| Grignard | R-MgX | High | Low | Kumada |

| Arylzinc Halide | Ar-ZnX | Moderate | High | Negishi |

| Organoboron | R-B(OR)₂ | Low to Moderate | Very High | Suzuki-Miyaura |

| Organotin | R-SnR'₃ | Low | High | Stille |

The carbon-zinc bond in this compound primarily exhibits nucleophilic character at the carbon atom. This allows it to readily participate in reactions with various electrophiles, most notably in transition metal-catalyzed cross-coupling reactions. wikipedia.org The zinc center, being electron-deficient, possesses Lewis acidic character. This electrophilicity at the zinc atom is crucial for the transmetalation step in catalytic cycles, where it facilitates the transfer of the aryl group to the transition metal catalyst. acs.org The presence of halide ions can further influence the reactivity by forming "zincate" species, which can alter the nucleophilicity and the rate of transmetalation. wikipedia.org

Mechanisms of Transition Metal-Catalyzed Reactions

The synthetic power of this compound is most prominently displayed in transition metal-catalyzed cross-coupling reactions, particularly the Negishi coupling. wikipedia.org These reactions typically proceed through a catalytic cycle involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination. csbsju.eduacs.org

The catalytic cycle is initiated by the oxidative addition of an organic halide (e.g., an aryl or vinyl halide) to a low-valent transition metal complex, most commonly a Pd(0) or Ni(0) species. csbsju.eduwikipedia.org This step involves the cleavage of the carbon-halide bond and the formation of two new bonds between the metal and the organic group and the halide, respectively. The metal center is oxidized in the process, for instance, from Pd(0) to Pd(II). uwindsor.ca The rate of oxidative addition is influenced by the nature of the halide (I > Br > Cl) and the ligands on the metal catalyst. wikipedia.org The active catalytic species is often a monoligated palladium complex, which is formed by the dissociation of ligands from a more stable precatalyst. uni-muenchen.de

Following oxidative addition, migratory insertion can occur, where an unsaturated molecule, such as carbon monoxide (CO), an alkene, or an alkyne, inserts into the metal-carbon bond of the organometallic intermediate. wikipedia.orgscribd.com This step is crucial for carbonylative cross-coupling reactions, leading to the formation of ketones. In this process, a CO molecule coordinates to the metal center and then an alkyl or aryl group migrates to the carbonyl carbon. u-tokyo.ac.jpumb.edu Similarly, the insertion of alkenes or alkynes into the metal-carbon bond leads to the formation of new carbon-carbon bonds and is a key step in polymerization and other carbon chain-building reactions. openochem.org The two reacting ligands must be cis to each other for migratory insertion to occur. scribd.comopenochem.org

Reductive Elimination and Product Liberation

The final step in the catalytic cycle of cross-coupling reactions involving this compound is reductive elimination. This crucial stage involves the formation of the new carbon-carbon bond and the liberation of the final product from the coordination sphere of the transition metal catalyst, thereby regenerating the active catalytic species. wikipedia.orgyoutube.com The process typically occurs from a diorganopalladium(II) or a related nickel(II/III) intermediate, where both the 4-methoxyphenyl (B3050149) group (transferred from the zinc reagent) and the partner organic group (from the organic halide) are coordinated to the same metal center. nih.govwikipedia.org

For the elimination to proceed efficiently, the two organic ligands must be in a cis orientation to each other. wikipedia.orgwikipedia.org If the intermediate complex has a trans geometry, a trans-to-cis isomerization must occur before the C-C bond can form. wikipedia.org The reductive elimination itself is a concerted process where the oxidation state of the metal center is reduced by two (e.g., from Pd(II) to Pd(0)), and the desired biaryl product is expelled. wikipedia.orgyoutube.com

The general sequence for a palladium-catalyzed reaction can be summarized as:

Isomerization (if necessary): LₙPd(II)(Ar¹)(Ar²) (trans) → LₙPd(II)(Ar¹)(Ar²) (cis)

Reductive Elimination: LₙPd(II)(Ar¹)(Ar²) (cis) → Ar¹-Ar² + LₙPd(0)

Here, Ar¹ would be the 4-methoxyphenyl group, and Ar² would be the coupling partner. The regenerated Pd(0) catalyst can then re-enter the catalytic cycle by undergoing oxidative addition with another molecule of the organic halide. youtube.com While this is the dominant pathway, it is important to note that the stability and reactivity of the intermediate diorganometal complex can be influenced by various factors, including the nature of the ligands (L), the solvent, and the electronic properties of the coupled groups. In some cases, competition can exist between this productive reductive elimination and other pathways, such as a second transmetalation step, which can lead to the formation of homocoupling byproducts. researchgate.netnih.gov

Single Electron Transfer (SET) Mechanisms in Arylzinc Reactivity

While the conventional mechanism for Negishi cross-coupling involves two-electron transfer steps (oxidative addition and reductive elimination), a body of evidence suggests that single electron transfer (SET) mechanisms can also be operative, particularly in reactions catalyzed by nickel or in some uncatalyzed systems. wikipedia.orgnih.gov In an SET-based pathway, the reaction is initiated by the transfer of a single electron from an electron-rich species (such as a low-valent metal complex or the organozinc reagent itself) to an electron-accepting species (typically the organic halide). nih.govyoutube.com

This electron transfer generates a radical anion from the organic halide, which can then fragment to produce an organic radical and a halide anion. nih.govillinois.edu This radical species subsequently participates in the bond-forming steps. Such pathways are distinct from the polar, two-electron processes that define the classic catalytic cycle and involve the generation of radical intermediates. nih.gov Some coupling reactions involving arylzinc and alkynylzinc reagents have been shown to proceed without any transition metal catalyst, operating through an SET mechanism. nih.govrsc.org

Experimental Evidence for Radical Pathways

The proposal of SET mechanisms is supported by several lines of experimental evidence that point to the intermediacy of radicals. While direct observation of these transient species is difficult, their existence is often inferred from trapping experiments, the stereochemical outcome of reactions, or the use of radical probe substrates designed to undergo characteristic rearrangements (e.g., cyclization) if a radical is formed.

In the context of nickel-catalyzed couplings with organozinc reagents, mechanisms involving radical intermediates are frequently proposed, especially when using unactivated alkyl electrophiles. wikipedia.orgyoutube.com A plausible pathway involves:

Transmetalation: An arylzinc reagent (ArZnX) transfers its aryl group to a Ni(I) complex. illinois.edu

Single Electron Transfer: The resulting organonickel(I) species transfers an electron to the organic halide (R-X), causing its reductive homolysis. illinois.edu

Radical Recombination: This generates an alkyl radical (R•) and a Ni(II) complex. The radical then recombines with the nickel center to form a Ni(III) intermediate. youtube.comillinois.edu

Reductive Elimination: The final product is liberated via reductive elimination from the Ni(III) center, regenerating a Ni(I) species that continues the cycle. youtube.comillinois.edu

The high functional group tolerance observed in some arylzinc couplings, where electrophilic groups like esters or nitriles remain intact on both coupling partners, is also consistent with SET pathways, as these reactions can proceed under conditions that avoid strongly nucleophilic or basic intermediates typical of purely polar mechanisms. nih.gov

Influence of Reaction Conditions on SET Initiation

The prevalence of a Single Electron Transfer (SET) pathway over a two-electron mechanism is highly dependent on the specific reaction conditions. Key factors that can influence the initiation of SET include the choice of catalyst, the nature of the substrates, and the solvent.

Catalyst: Nickel catalysts are more commonly implicated in SET mechanisms than palladium catalysts. wikipedia.orgillinois.edu The lower redox potentials of nickel complexes can facilitate the single-electron reduction of organic halides.

Substrates: The structure of the organic halide plays a critical role. Substrates with high reduction potentials are more susceptible to accepting an electron and initiating a radical pathway. Unactivated alkyl halides, in particular, often react via mechanisms proposed to involve SET and radical intermediates. wikipedia.orgnih.gov

Additives and Solvents: While not extensively detailed specifically for SET initiation with this compound, the reaction environment created by solvents and additives can stabilize or destabilize charged intermediates or radical species, thereby influencing the operative mechanism. Polar aprotic solvents can facilitate the formation of the radical anions involved in SET pathways.

Role of Aggregation and Ligand Coordination on Reactivity

Effects of LiCl and Other Additives on Reaction Kinetics

Lithium chloride (LiCl) is a widely used and highly effective additive in the preparation and subsequent reactions of organozinc reagents. nsf.gov Its primary role is not to act as a catalyst for the oxidative addition of the organic halide to zinc metal, but rather to facilitate the solubilization of the organozinc intermediates that form on the surface of the zinc powder. nih.govnih.govresearchgate.netmorressier.com

The effectiveness of this solubilization depends on the nature of the lithium salt, as demonstrated by microscopy and NMR studies.

| Lithium Salt | Efficacy in Solubilizing Surface Organozinc Intermediates | Impact on Macroscale Reagent Synthesis |

| LiCl | Efficient | Promotes reaction |

| LiBr | Efficient | Promotes reaction |

| LiI | Efficient | Promotes reaction |

| LiF | Inefficient | Does not promote reaction |

| LiOTf | Inefficient | Does not promote reaction |

This table is based on findings from studies on the solubilization of organozinc intermediates. nsf.gov

Stabilized Arylzinc Species (e.g., Pivalates) in Reaction Dynamics

To improve the stability, handling, and shelf-life of organozinc reagents, stabilized forms such as arylzinc pivalates (ArZnOPiv) have been developed. These compounds are often solids that exhibit greater resistance to air and moisture compared to traditional organozinc halides prepared in solution. nih.govorgsyn.org

Arylzinc pivalates are typically prepared via the reaction of an organomagnesium reagent (e.g., ArMgCl·LiCl) with zinc pivalate (B1233124), Zn(OPiv)₂. orgsyn.org The resulting species, formulated as RZnOPiv·Mg(OPiv)X·nLiCl, demonstrate enhanced stability. This stability is partly attributed to the presence of magnesium pivalate, Mg(OPiv)₂, which can sequester contaminating water, thereby protecting the active arylzinc compound. nih.gov

| Property | Standard Arylzinc Halide (e.g., ArZnI) | Arylzinc Pivalate (ArZnOPiv) |

| Physical State | Typically prepared and used in solution | Can be isolated as a solid |

| Air/Moisture Stability | Sensitive, requires inert atmosphere | More resistant, easier to handle |

| Preparation | Direct insertion of zinc into aryl halide | Transmetalation from organomagnesium reagent with Zn(OPiv)₂ |

| Reactivity | Highly reactive in cross-coupling | Effective in cross-coupling |

This table provides a comparative overview of standard and pivalate-stabilized arylzinc reagents. nih.govorgsyn.org

In solution, NMR studies suggest that these complex pivalate reagents may exist as separate species, for instance, as Me(p-C₆H₄)ZnCl and Mg(OPiv)₂ in THF. nih.gov Despite their increased stability, these pivalate reagents remain highly effective nucleophiles in palladium- and nickel-catalyzed cross-coupling reactions, offering a practical and more robust alternative to traditionally prepared organozinc solutions. orgsyn.orgrsc.org

Computational Chemistry Approaches to Mechanistic Elucidation

Computational chemistry has emerged as an indispensable tool for unraveling the intricate mechanistic details of organometallic reactions, including those involving this compound. Through the application of quantum chemical methods, particularly Density Functional Theory (DFT), researchers can model the reaction pathways, characterize transient intermediates, and determine the energetics of transition states that are often difficult or impossible to observe experimentally. These theoretical investigations provide profound insights into the fundamental reactivity of this compound and guide the rational design of more efficient catalytic systems.

A central focus of computational studies on reactions involving arylzinc reagents, such as this compound, is the elucidation of the key steps in the catalytic cycle of cross-coupling reactions, most notably the Negishi coupling. The generally accepted mechanism for this reaction involves a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. Computational modeling allows for a detailed examination of each of these stages.

Transmetalation: The transmetalation step, where the aryl group is transferred from the zinc atom to the palladium center, is a critical and often rate-determining step in the Negishi coupling. DFT studies have been instrumental in clarifying the mechanism of this process. For arylzinc reagents like this compound, computational models can predict whether the transmetalation proceeds through a three- or four-coordinate transition state. Furthermore, these models can elucidate the role of the iodide counter-ion and solvent molecules in stabilizing the transition state.

The electron-donating nature of the para-methoxy group in this compound is expected to influence the rate of transmetalation. Computational studies on substituted arylzinc reagents have shown that electron-donating groups can facilitate this step by increasing the nucleophilicity of the ipso-carbon atom attached to the zinc. DFT calculations can quantify this effect by comparing the activation barriers for the transmetalation of various substituted arylzinc compounds.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond of the product and regenerates the palladium(0) catalyst. Computational modeling of this step provides information on the geometry of the transition state and the associated energy barrier. These calculations help to understand how the electronic and steric properties of the ligands on the palladium and the two organic groups influence the ease of C-C bond formation.

A significant contribution of computational chemistry is the ability to construct a complete energy profile for the entire catalytic cycle. This profile maps the relative energies of all intermediates and transition states, allowing for the identification of the rate-determining step and potential side reactions. The table below presents a hypothetical, yet representative, set of calculated energy barriers for the key steps in a Negishi cross-coupling reaction involving an arylzinc reagent, based on values typically found in the literature for similar systems.

| Catalytic Cycle Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Addition of aryl halide to Pd(0) complex | 15 - 20 |

| Transmetalation | Transfer of the 4-methoxyphenyl group from zinc to palladium | 18 - 25 |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst | 10 - 15 |

It is important to note that the specific energy values can vary depending on the exact reactants, ligands, and the level of theory used in the calculations. However, the general trends and mechanistic insights gained from these computational studies are invaluable for understanding and optimizing the reactivity of this compound in synthetic applications.

Applications of 4 Methoxyphenylzinc Iodide in Catalytic Cross Coupling Reactions

Nickel-Catalyzed Cross-Coupling Reactions

While palladium is the most common catalyst for Negishi couplings, nickel catalysts can also be employed. wikipedia.org Nickel is a more earth-abundant and less expensive alternative to palladium. Various nickel complexes, in both Ni(0) and Ni(II) oxidation states, such as Ni(PPh3)4, Ni(acac)2, and Ni(COD)2, are known to catalyze Negishi reactions. wikipedia.org

Nickel-catalyzed processes have been developed for the cross-coupling of secondary alkylzinc halides with aryl iodides, successfully addressing challenges like isomerization and β-hydride elimination that can limit analogous palladium-catalyzed systems. nih.govorganic-chemistry.org Although the provided search results focus on alkylzinc reagents, these findings highlight nickel's capability to facilitate challenging cross-coupling reactions. The general applicability of nickel catalysts to a wide range of organozinc reagents and organic halides suggests that 4-methoxyphenylzinc iodide could also be a suitable coupling partner in nickel-catalyzed Negishi reactions, though specific, detailed examples are less frequently reported than for palladium-based systems. wikipedia.orgorganic-chemistry.org

Cobalt-Catalyzed Cross-Coupling Reactions

In recent years, cobalt has gained prominence as a more sustainable and cost-effective alternative to precious metal catalysts like palladium. Cobalt catalysts have demonstrated remarkable activity in a variety of cross-coupling reactions, including those involving arylzinc reagents such as this compound.

Diastereoselective and Enantioselective Methodologies

The development of stereoselective cobalt-catalyzed cross-coupling reactions is an active area of research. For instance, cobalt-catalyzed couplings of substituted cycloalkylzinc reagents with heteroaryl halides have been shown to proceed with high diastereoselectivity. nih.govresearchgate.net These reactions often favor the formation of the thermodynamically more stable diastereomer. The choice of ligand, such as 2,2'-bipyridine (B1663995) derivatives, can be crucial in achieving high levels of stereocontrol. nih.govresearchgate.net

Enantioselective cobalt-catalyzed cross-couplings have also been reported, enabling the synthesis of chiral molecules. The use of chiral ligands, such as those derived from pyrox, can induce asymmetry in the reaction, leading to products with high enantiomeric excess. dicp.ac.cn These methods provide access to valuable chiral building blocks for the pharmaceutical and agrochemical industries.

Cobalt-Mediated Migratory Arylzincation and Cyclization Reactions (e.g., Benzotellurophene Synthesis)

A notable application of cobalt catalysis with arylzinc reagents is the migratory arylzincation of alkynes. This reaction involves the addition of an arylzinc reagent, such as this compound, to an alkyne, followed by a 1,4-cobalt migration. This process generates an ortho-alkenylarylzinc species, which can be trapped by various electrophiles in a one-pot procedure. nih.govresearchgate.net

This methodology has been successfully applied to the synthesis of benzotellurophenes. nih.govresearchgate.net The ortho-alkenylarylzinc intermediate, generated from the cobalt-catalyzed reaction of an arylzinc reagent and an alkyne, undergoes a cyclization reaction upon treatment with tellurium tetrachloride (TeCl₄). This sequential electrophilic telluration of the C(sp²)-Zn and C(sp²)-H bonds provides a versatile and efficient route to a variety of substituted benzotellurophenes. nih.govresearchgate.net A key advantage of this method is the ability to introduce a wide range of functional groups on both the aryl and alkenyl fragments. nih.govresearchgate.net

Table 2: One-Pot Benzotellurophene Synthesis via Cobalt-Catalyzed Migratory Arylzincation

| Entry | Arylzinc Reagent | Alkyne | Electrophile | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | This compound | 5-Decyne | TeCl₄ | 2,3-Dibutyl-6-methoxybenzotellurophene | 75 |

| 2 | Phenylzinc chloride | 1-Phenyl-1-propyne | TeCl₄ | 3-Methyl-2-phenylbenzotellurophene | 68 |

Catalyst Deactivation and Robustness Studies

Studies on the robustness of cobalt catalysts in cross-coupling reactions have shown that they are generally tolerant of a wide range of functional groups. nih.gov However, like other transition metal catalysts, they can be susceptible to deactivation through various mechanisms. These can include the formation of inactive cobalt species, aggregation of the catalyst into nanoparticles, and degradation of the supporting ligands.

While specific studies on the deactivation of cobalt catalysts in the context of this compound are limited, insights can be drawn from related systems. For example, in Negishi-type couplings, the nature of the organozinc reagent and the presence of additives can influence the stability and activity of the catalyst. Further research in this area is needed to develop more robust and long-lived cobalt catalysts for cross-coupling reactions.

Copper-Mediated Transformations

Copper catalysis offers a cost-effective and efficient alternative to traditional palladium-catalyzed reactions for certain transformations involving organozinc reagents. The utility of this compound in this context is demonstrated in conjugate addition and acylation reactions.

Conjugate Addition Reactions

For instance, research by Knochel and co-workers has shown that functionalized arylzinc iodides can be transmetalated to the corresponding arylcopper reagents by treatment with CuCN·2LiCl. These copper reagents are then capable of reacting with various electrophiles, including enones, to afford the 1,4-addition products in good yields. This methodology suggests that this compound would readily participate in such reactions. The process involves the formation of a higher-order cuprate (B13416276) which then delivers the 4-methoxyphenyl (B3050149) group to the β-carbon of the enone.

A representative, though generalized, reaction is the addition to cyclohexenone. The expected product from the reaction of this compound with cyclohexenone in the presence of a suitable copper catalyst would be 3-(4-methoxyphenyl)cyclohexan-1-one. The efficiency of such reactions is often influenced by the specific copper salt and ligands used, as well as the reaction conditions.

Acylation Reactions with Acid Chlorides

The copper-mediated acylation of this compound with acid chlorides provides a direct route to the synthesis of ketones. This transformation is particularly useful for the construction of chalcones and other substituted ketones. Research has demonstrated that while palladium catalysis is effective, copper mediation can also facilitate this coupling.

In a study by Analista and colleagues, the related palladium-catalyzed Negishi acylative cross-coupling of this compound with cinnamoyl chloride was investigated to synthesize chalcones. nih.gov The optimized conditions involved the use of a palladium catalyst in 1,2-dimethoxyethane (B42094) (DME) at room temperature. nih.gov Although this study focused on palladium, the principles are transferable to copper-catalyzed systems, which are known to promote similar acylations.

The reaction between this compound and an acid chloride, such as benzoyl chloride, in the presence of a copper catalyst like CuCN·2LiCl, would be expected to produce 4-methoxybenzophenone. The reaction proceeds via a transient acylcopper intermediate.

A systematic study on the synthesis of chalcones via an acylative Negishi coupling highlighted the utility of this compound. nih.gov The model reaction between this compound and cinnamoyl chloride under optimized palladium-catalyzed conditions afforded (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one in high yield. nih.gov The study demonstrated the tolerance of various functional groups on both the organozinc reagent and the acid chloride.

| Entry | Organozinc Iodide | Acyl Chloride | Product | Yield (%) |

|---|---|---|---|---|

| 1 | This compound | Cinnamoyl chloride | (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | 92 |

| 2 | (4-(Methoxycarbonyl)phenyl)zinc iodide | (E)-3-(2-Methoxyphenyl)acryloyl chloride | Methyl (E)-4-(3-(2-methoxyphenyl)acryloyl)benzoate | 70 |

| 3 | (4-(Methoxycarbonyl)phenyl)zinc iodide | (E)-3-(Thiophen-2-yl)acryloyl chloride | Methyl (E)-4-(3-(thiophen-2-yl)acryloyl)benzoate | 82 |

Table 1: Scope of the Acylative Cross-Coupling Reaction to Synthesize Chalcone (B49325) Derivatives. nih.gov

Emerging Cross-Coupling Platforms

In the quest for more sustainable and efficient synthetic methodologies, mechanochemical and microwave-assisted techniques have emerged as powerful tools in organic synthesis. These approaches often lead to shorter reaction times, reduced solvent waste, and improved yields.

Mechanochemical (Ball-Milling) Approaches

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has been successfully applied to Negishi cross-coupling reactions. This solvent-free or low-solvent approach offers a green alternative to traditional solution-phase synthesis. The in-situ generation of organozinc reagents under ball-milling conditions, followed by their coupling with aryl halides, has been demonstrated.

While specific examples detailing the mechanochemical cross-coupling of pre-synthesized this compound are not extensively documented, the general methodology is applicable. In a typical procedure, an aryl iodide, zinc dust, and a palladium catalyst are milled together. The mechanical action facilitates the formation of the arylzinc iodide, which then undergoes cross-coupling with an aryl halide present in the milling jar. This one-pot, two-step process avoids the need for handling sensitive organometallic reagents in solution.

For example, the mechanochemical Negishi reaction between 4-iodoanisole (B42571) and an aryl bromide in the presence of zinc and a palladium catalyst would proceed through the in-situ formation of this compound. The subsequent cross-coupling would yield the corresponding biaryl product. The efficiency of these reactions can be influenced by factors such as milling frequency, time, and the choice of catalyst and any liquid-assisted grinding additives.

Microwave-Assisted Cross-Coupling Reactions

Microwave irradiation has become a popular method for accelerating organic reactions. In the context of Negishi cross-coupling, microwave heating can significantly reduce reaction times from hours to minutes. This is attributed to the efficient and uniform heating of the reaction mixture.

The microwave-assisted Negishi cross-coupling of this compound with various aryl halides offers a rapid route to biaryl compounds. While extensive data tables for this specific reagent are not compiled in single sources, the general applicability is well-established. For instance, a protocol for the microwave-assisted preparation of arylzinc reagents from aryl iodides using a Zn-Cu couple has been developed. researchgate.net This can be followed by a sequential Negishi cross-coupling reaction under microwave irradiation.

A representative reaction would involve the coupling of this compound with an aryl bromide, such as 4-bromotoluene, in the presence of a palladium catalyst in a suitable solvent like THF. Under microwave irradiation, this reaction would be expected to proceed rapidly to afford 4-methoxy-4'-methylbiphenyl (B188807) in high yield. The optimization of microwave parameters such as temperature, pressure, and irradiation time is crucial for achieving high efficiency and minimizing side-product formation.

Substrate Scope and Functional Group Tolerance in 4 Methoxyphenylzinc Iodide Coupling Reactions

Scope of Aryl and Heteroaryl Electrophiles

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of 4-methoxyphenylzinc iodide with various aryl and heteroaryl electrophiles is a critical aspect of its synthetic utility.

Reactivity of Aryl Iodides, Bromides, Chlorides, and Triflates

The reactivity of aryl electrophiles in Negishi couplings generally follows the trend of bond dissociation energy for the carbon-halogen bond: I > Br > Cl. Aryl triflates (OTf) are also effective leaving groups, often exhibiting reactivity comparable to or greater than bromides.

Aryl Iodides are the most reactive coupling partners for this compound due to the weaker C-I bond, which facilitates oxidative addition to the palladium(0) or nickel(0) catalyst. This high reactivity allows for milder reaction conditions and often leads to higher yields.

Aryl Bromides are also widely used and effective substrates. While generally less reactive than iodides, they are often more readily available and less expensive. Successful couplings with a range of aryl bromides, including both electron-rich and electron-deficient systems, have been reported.

Aryl Chlorides , with their stronger C-Cl bond, are the most challenging of the common halide electrophiles. Their coupling often requires more specialized and highly active catalyst systems, such as those employing electron-rich and sterically demanding phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), to facilitate the difficult oxidative addition step. Nevertheless, successful couplings of activated aryl chlorides with organozinc reagents have been achieved. nih.govorganic-chemistry.org

Aryl Triflates , derived from phenols, are excellent electrophiles for Negishi couplings. The triflate group is a superb leaving group, making aryl triflates highly reactive, often on par with or exceeding the reactivity of aryl bromides. wikipedia.org

The following table summarizes the general reactivity and typical conditions for the coupling of this compound with various aryl electrophiles.

| Electrophile Type | General Reactivity | Typical Catalyst System |

| Aryl Iodides | Very High | Standard Pd or Ni catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) |

| Aryl Bromides | High | Pd or Ni catalysts, often with specialized ligands |

| Aryl Chlorides | Moderate to Low | Highly active Pd or Ni catalysts with bulky, electron-rich ligands or NHCs |

| Aryl Triflates | High | Standard to specialized Pd or Ni catalysts |

Activated and Unactivated Electrophiles

The electronic nature of the aryl electrophile plays a significant role in the efficiency of the cross-coupling reaction.

Activated Electrophiles , which are electron-deficient, generally exhibit higher reactivity. The presence of electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R, -CHO) on the aromatic ring facilitates the oxidative addition step of the catalytic cycle, leading to faster reactions and often higher yields. For instance, activated aryl chlorides can be suitable substrates under conditions where their unactivated counterparts are unreactive. nih.govorganic-chemistry.org

Unactivated Electrophiles , which are electron-rich or electronically neutral, are typically less reactive. The presence of electron-donating groups (e.g., -OMe, -NMe₂, alkyl groups) can hinder the oxidative addition step, necessitating more forceful reaction conditions or more active catalyst systems to achieve good conversion.

Scope of Acyl Electrophiles

This compound is also a competent nucleophile for acylative cross-coupling reactions, providing a direct route to aryl ketones.

Acid Chlorides, Anhydrides, and Activated Esters

Acid Chlorides are highly reactive acylating agents and are the most common acyl electrophiles used in conjunction with this compound. The reaction is typically rapid and efficient, affording the corresponding chalcones and other aryl ketones in good to excellent yields. For example, the coupling of this compound with cinnamoyl chloride proceeds in high yield to furnish (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one. mdpi.com

Acid Anhydrides can also serve as acylating agents in Negishi couplings. While generally less reactive than acid chlorides, they offer advantages in terms of handling and stability. The reaction of organozinc reagents with cyclic or mixed anhydrides has been shown to be a viable method for ketone synthesis. mdpi.com

Activated Esters , such as thioesters, can also participate in acylative cross-couplings with organozinc reagents. These reactions may require specific catalytic systems to achieve high efficiency.

The table below presents examples of the acylative coupling of arylzinc iodides with various acyl chlorides, demonstrating the scope of this transformation.

| Arylzinc Iodide | Acyl Chloride | Product | Yield (%) |

| This compound | Cinnamoyl chloride | (E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | 92 |

| (4-(Methoxycarbonyl)phenyl)zinc iodide | (E)-3-(2-Methoxyphenyl)acryloyl chloride | Methyl (E)-4-(3-(2-methoxyphenyl)acryloyl)benzoate | 70 |

| (4-(Methoxycarbonyl)phenyl)zinc iodide | (E)-3-(Naphthalen-1-yl)acryloyl chloride | Methyl (E)-4-(3-(naphthalen-1-yl)acryloyl)benzoate | 85 |

| (4-(Methoxycarbonyl)phenyl)zinc iodide | (E)-3-(Thiophen-2-yl)acryloyl chloride | Methyl (E)-4-(3-(thiophen-2-yl)acryloyl)benzoate | 82 |

| Phenylzinc iodide | (E)-3-(4-Chloro)acryloyl chloride | (E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one | 81 |

Data sourced from a study on the synthesis of chalcones via Negishi coupling. mdpi.com

Reactivity of Isocyanates and Related Systems

The reaction of organozinc reagents with isocyanates provides a route to the synthesis of amides. This transformation involves the nucleophilic attack of the organozinc compound on the electrophilic carbon of the isocyanate group. The resulting zinc amide intermediate is then typically hydrolyzed to afford the final amide product. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of arylzinc reagents suggests that this transformation is feasible.

Tolerance of Diverse Functional Groups on Coupling Partners

A significant advantage of Negishi couplings involving organozinc reagents like this compound is their high degree of functional group tolerance, which is superior to that of more reactive organometallic reagents such as organolithiums or Grignards. This allows for the coupling of complex molecules without the need for extensive protecting group strategies.

The direct insertion method for preparing arylzinc iodides contributes to this enhanced functional group compatibility. mdpi.com A wide range of functional groups are well-tolerated on both the organozinc reagent and the electrophilic coupling partner. These include:

Esters: As seen in the synthesis of chalcone (B49325) derivatives, ester functionalities such as methoxycarbonyl groups are compatible with the reaction conditions. mdpi.com

Nitriles: The cyano group is generally tolerated in Negishi couplings. nih.govorganic-chemistry.org

Ketones: While the organozinc reagent itself is a precursor to ketones in acylative couplings, pre-existing ketone functionalities on the electrophile can be tolerated under carefully controlled conditions.

Aldehydes: Similar to ketones, aldehydes are generally tolerated. nih.govorganic-chemistry.org

Halides: As demonstrated in the coupling with halogenated cinnamoyl chlorides, chloro groups on the electrophile are compatible. mdpi.com

Ethers: The methoxy (B1213986) group on this compound is a prime example of the stability of ether linkages.

Heterocycles: Heteroaromatic rings, such as thiophene, can be incorporated into the products through the use of heteroaryl-containing electrophiles or organozinc reagents. mdpi.com

Indoles: Unprotected indoles have been shown to be compatible with Negishi coupling conditions. nih.govorganic-chemistry.org

This broad functional group tolerance makes this compound a valuable and versatile reagent for the synthesis of complex organic molecules. mdpi.com

Amino, Silyloxy, Methylsulfanyl, and Nitro Groups

The tolerance of more sensitive functional groups is a critical aspect of modern cross-coupling methodologies. While the Negishi coupling is generally known for its good functional group compatibility, specific examples with this compound and certain functionalities require careful consideration.

Amino Groups: Unprotected amino groups can potentially coordinate to the palladium catalyst and inhibit its activity. However, the use of appropriate ligands and reaction conditions can often overcome this issue. For instance, unprotected indoles have been shown to be tolerated in Negishi couplings. nih.gov In the context of amino acid synthesis, Negishi couplings of organozinc reagents derived from amino acids (with protected amino groups) proceed efficiently, suggesting that protected amines are compatible. researchgate.net

Silyloxy Groups: Silyloxy groups, such as the tert-butyldimethylsilyloxy (TBSO) group, are generally robust and well-tolerated in a wide range of chemical transformations, including palladium-catalyzed cross-coupling reactions. A recent study on the synthesis of α-aryl and α-heteroaryl 4-silyloxy piperidines via a one-pot Negishi cross-coupling approach demonstrates the compatibility of silyloxy groups in this type of reaction. nih.govresearchgate.net

Methylsulfanyl Groups: The sulfur atom in a methylsulfanyl group can potentially interact with the palladium catalyst. However, with careful selection of the catalyst system, this functional group can be tolerated.

Nitro Groups: The nitro group is a strong electron-withdrawing group and can be sensitive to certain reaction conditions. In some Negishi couplings, the presence of a nitro group on the aryl halide partner has led to modest yields due to the formation of side products. nih.gov However, with optimized conditions, the coupling can be successful.

Retention of Stereochemical Information in Chiral Substrates

A key advantage of the Negishi coupling is its ability to proceed with a high degree of stereospecificity. While direct studies involving the coupling of this compound with a wide range of chiral substrates are not extensively detailed in the literature, the established mechanism of the Negishi reaction provides strong predictive power.

The reaction typically proceeds with retention of configuration at sp2 centers, as has been demonstrated in couplings involving Z- and E-alkenyl halides. nih.govorganic-chemistry.org For sp3-hybridized chiral centers, particularly at the benzylic position, stereospecificity is also generally observed. The oxidative addition and reductive elimination steps of the catalytic cycle are typically stereoretentive. For example, stereospecific nickel-catalyzed Negishi cross-coupling reactions of benzylic ethers and esters have been reported to proceed with high stereochemical fidelity. escholarship.orgnih.gov Similarly, palladium-catalyzed cross-coupling reactions of chiral secondary alkylzinc reagents with aryl halides have been shown to proceed with a very high retention of configuration. d-nb.inforesearchgate.net

Based on these well-established principles, it can be confidently inferred that the coupling of this compound with chiral substrates, such as those containing a stereocenter at the benzylic position, would proceed with a high degree of stereochemical retention, provided that the chiral center is not prone to racemization under the reaction conditions.

Electronic and Steric Effects on Reaction Efficiency and Selectivity

The efficiency and selectivity of Negishi cross-coupling reactions involving this compound are significantly influenced by both the electronic properties of the organozinc reagent and the steric environment of the coupling partners.

Influence of Electronic Properties of the 4-Methoxyphenyl (B3050149) Group

The 4-methoxyphenyl group possesses a methoxy (-OMe) substituent at the para position, which is a strong electron-donating group due to its resonance effect. This electron-donating nature increases the electron density on the aromatic ring and, consequently, on the zinc-bound carbon atom. This enhanced nucleophilicity of the this compound reagent generally leads to a faster rate of transmetalation in the palladium-catalyzed catalytic cycle.

The preparation of such electron-rich arylzinc reagents can be challenging under some conditions, but their increased reactivity is a significant advantage in the subsequent coupling step. mdpi.com Studies comparing electron-rich and electron-poor arylzinc halides have shown that electron-donating groups on the arylzinc reagent can facilitate the cross-coupling reaction. mdpi.com For instance, in couplings with electron-deficient aryl bromides, the use of an electron-rich organozinc reagent can lead to higher yields. organic-chemistry.org The electron-donating methoxy group in this compound therefore plays a crucial role in promoting efficient cross-coupling.

Table 2: Influence of Electronic Properties of Aryl Bromide on Coupling with Isopropylzinc Bromide (Illustrative)

| Aryl Bromide Substituent (Position) | Electronic Effect | Yield (%) | Reference |

|---|---|---|---|

| 4-OMe | Electron-donating | 92 | nih.gov |

| 4-Ph | Neutral | 95 | nih.gov |

| 4-CO2Me | Electron-withdrawing | 94 | nih.gov |

| 4-CN | Electron-withdrawing | 87 | nih.gov |

Note: This table illustrates the effect of substituents on the aryl bromide coupling partner, which complements the understanding of the role of the electron-rich this compound.

Effects of Ortho-Substitution on Sterically Hindered Substrates

Steric hindrance, particularly from ortho-substituents on the electrophilic coupling partner, can have a notable impact on the efficiency of Negishi coupling reactions with this compound. Generally, increased steric bulk around the reaction center can slow down the rate of both the oxidative addition and reductive elimination steps in the catalytic cycle.

Research has shown that the yields and selectivity of Negishi couplings can be lower for ortho-substituted aryl bromides compared to their para-substituted counterparts. nih.gov This is attributed to the steric clash between the ortho-substituent and the palladium catalyst's ligands, which hinders the approach of the catalyst to the carbon-halogen bond for oxidative addition. For example, in the coupling of isopropylzinc bromide with various aryl bromides, a general trend of lower selectivity was observed for ortho-substituted substrates. organic-chemistry.org

Despite this, the Negishi coupling is often more effective for sterically hindered substrates than other cross-coupling reactions. The use of bulky, electron-rich phosphine ligands on the palladium catalyst can often mitigate the negative steric effects and promote efficient coupling even with ortho-substituted substrates. organic-chemistry.org The reaction of this compound with sterically hindered electrophiles has been shown to be feasible, highlighting the versatility of this reagent. mdpi.com

Table 3: Effect of Ortho-Substitution on Negishi Coupling (Illustrative Examples)

Note: The specific yields and selectivities are highly dependent on the nature of the substituent, the ligand, and the reaction conditions.

Advanced Spectroscopic and Computational Approaches in Characterizing 4 Methoxyphenylzinc Iodide Reactivity

In-Situ Spectroscopic Techniques for Reaction Monitoring (e.g., NMR, IR Spectroscopy)

Monitoring the real-time progress of reactions involving 4-methoxyphenylzinc iodide is crucial for elucidating reaction mechanisms, identifying intermediates, and optimizing conditions. In-situ spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for this purpose as they allow for the observation of species as they form and are consumed directly in the reaction vessel. cardiff.ac.uknih.gov

NMR Spectroscopy: In-situ NMR spectroscopy can track the disappearance of starting materials and the appearance of products and intermediates in reactions such as the Negishi cross-coupling. researchgate.netwikipedia.org For the reaction of this compound, changes in the chemical shifts of the aromatic protons and the methoxy (B1213986) group protons can be monitored over time. The aromatic protons of this compound, typically observed between 6.5 and 7.8 ppm, would be expected to shift upon conversion to the biaryl product. libretexts.orgoregonstate.edu Similarly, the methoxy signal, a sharp singlet, provides a clear diagnostic handle. While the organozinc reagent itself may exist in a complex equilibrium in solution (e.g., the Schlenk equilibrium), ¹H NMR provides a time-averaged view of the species present. nih.gov By acquiring spectra at regular intervals, kinetic data can be extracted to understand the rate-determining steps of the catalytic cycle. researchgate.net

Table 6.1.1: Representative ¹H NMR Chemical Shifts for Monitoring a Negishi Coupling Reaction.

This table presents hypothetical but representative data for monitoring the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

| Compound | Proton | Expected Chemical Shift (δ, ppm) | Observation During Reaction |

| This compound | Aromatic (ortho to Zn) | ~7.5-7.7 | Signal decreases over time |

| Aromatic (meta to Zn) | ~6.7-6.9 | Signal decreases over time | |

| Methoxy (-OCH₃) | ~3.8 | Signal decreases over time | |

| Aryl Bromide (Ar-Br) | Aromatic | ~7.0-7.6 | Signal decreases over time |

| Coupling Product (Ar-C₆H₄-OCH₃) | Aromatic | ~7.2-7.8 | Signals grow in over time |

| Methoxy (-OCH₃) | ~3.9 | Signal grows in over time |

IR Spectroscopy: In-situ Fourier-transform infrared (FT-IR) spectroscopy is another valuable technique, particularly for monitoring changes in bonding associated with the organometallic species and the catalytic intermediates. nih.gov The C-Zn stretching frequency and the aromatic C-H and C-C vibrational modes of this compound would be expected to change upon its consumption. While solution-phase IR can be complicated by solvent absorption, attenuated total reflectance (ATR) probes can be immersed directly into the reaction mixture, allowing for continuous monitoring. This method is particularly useful for tracking the formation and consumption of key functional groups and for studying the kinetics of fast reactions.

Application of Advanced Physical Methods for Intermediate Characterization (e.g., Mössbauer Spectroscopy, Magnetic Circular Dichroism)

While standard spectroscopic methods are invaluable, certain advanced physical techniques can provide unique electronic and structural information about metallic centers. However, their application to this compound is severely limited by the inherent properties of the zinc(II) ion.

Mössbauer Spectroscopy: This technique is isotope-specific and relies on the recoil-free emission and absorption of gamma rays by atomic nuclei. cyberleninka.ru While zinc does have a Mössbauer-active isotope, ⁶⁷Zn, its application in chemistry is exceedingly rare and challenging. acs.orgaps.org The ⁶⁷Zn nucleus has an extremely narrow natural linewidth, which makes resolving hyperfine interactions difficult and requires highly specialized equipment, including cryogenic temperatures (typically 4.2 K) and precise velocity drives. cyberleninka.rumanchester.ac.uk Consequently, ⁶⁷Zn Mössbauer spectroscopy has been largely confined to solid-state physics studies of simple inorganic materials like zinc oxide (ZnO) and zinc chalcogenides to probe lattice dynamics and electric field gradients. acs.orgmanchester.ac.uk It has not been applied to the characterization of complex organometallic reagents like this compound in solution, where the dynamic environment and low concentration of intermediates would make such measurements currently infeasible. stackexchange.com

Magnetic Circular Dichroism (MCD): MCD spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is a powerful tool for probing the electronic structure of species with degenerate electronic states, which are typically paramagnetic (i.e., contain unpaired electrons). The zinc(II) center in this compound has a closed-shell d¹⁰ electronic configuration, rendering it diamagnetic with no unpaired electrons. wikipedia.orglibretexts.org Therefore, it does not exhibit the temperature-dependent C-term signals that make MCD a sensitive probe of metal-ligand bonding in paramagnetic systems. As a result, MCD is not an applicable technique for characterizing this compound or its direct reaction intermediates.

X-ray Crystallographic Analysis of Mechanistically Relevant Products and Intermediates

X-ray crystallography provides definitive, high-resolution structural information, including bond lengths, bond angles, and connectivity, which is fundamental to understanding reactivity. nih.gov While obtaining crystals of transient intermediates can be challenging, the analysis of stable starting materials, pre-catalysts, or final products provides critical benchmarks for mechanistic hypotheses.

No specific crystal structure for this compound has been reported in the Cambridge Structural Database. However, the structure of the closely related compound, ethylzinc (B8376479) iodide (EtZnI), has been determined. rsc.orgrsc.org The analysis revealed a polymeric structure in the solid state, where each zinc atom is coordinated by the ethyl group and three bridging iodide ions. This forms a coordination polymer chain, indicating a strong tendency for association through halide bridges. It is highly probable that this compound adopts a similar associated structure in the solid state. Such structural information is vital, as the dissociation of these aggregates in solution is a key step in the formation of the reactive species that enters a catalytic cycle.

Table 6.3.1: Selected Crystallographic Data for Ethylzinc Iodide (a model for this compound).

Data obtained from the X-ray crystallographic study of EtZnI. rsc.org

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Zn-C Bond Length | 1.95 Å |

| Zn-I Bond Length (intra-chain) | 2.64 Å |

| Zn-I Bond Length (inter-chain) | 2.91 Å |

| I-Zn-C Bond Angle | 144.4° |

| Coordination Geometry at Zn | Distorted Tetrahedral |